Product packaging for 2-Benzyl-2-tert-butylpyrrolidine(Cat. No.:CAS No. 1543122-66-2)

2-Benzyl-2-tert-butylpyrrolidine

Cat. No.: B2434151
CAS No.: 1543122-66-2
M. Wt: 217.356
InChI Key: PPILGWOYLSTBOK-UHFFFAOYSA-N
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Description

2-Benzyl-2-tert-butylpyrrolidine is a pyrrolidine-based chemical scaffold of significant interest in medicinal chemistry and organic synthesis research . The pyrrolidine ring is a privileged structure in drug discovery, featured in numerous therapeutic agents due to its influence on molecular properties and biological activity . This specific compound, characterized by its benzyl and tert-butyl substituents, serves as a valuable synthetic intermediate for constructing more complex molecules. Researchers utilize such substituted pyrrolidines as core building blocks in the development of novel bioactive compounds. Studies on analogous pyrrolidine derivatives have demonstrated promising antimicrobial properties, highlighting the potential of this chemical class in exploring new anti-infective agents . The structural features of this compound make it a versatile precursor for generating compound libraries aimed at drug discovery campaigns, particularly for targets where the pyrrolidine moiety is known to confer favorable binding characteristics. Its role is foundational, enabling investigations into structure-activity relationships (SAR) and the synthesis of pyrrolidine-containing potential pharmaceuticals . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human or animal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H23N B2434151 2-Benzyl-2-tert-butylpyrrolidine CAS No. 1543122-66-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzyl-2-tert-butylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N/c1-14(2,3)15(10-7-11-16-15)12-13-8-5-4-6-9-13/h4-6,8-9,16H,7,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPILGWOYLSTBOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1(CCCN1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for 2 Benzyl 2 Tert Butylpyrrolidine and Its Analogues

De Novo Pyrrolidine (B122466) Ring Construction Approaches

The fundamental challenge in synthesizing 2-benzyl-2-tert-butylpyrrolidine lies in the effective construction of the pyrrolidine ring itself, a five-membered nitrogen-containing heterocycle. Chemists have developed a variety of "de novo" approaches, which build the ring from acyclic precursors. These can be broadly categorized into intramolecular and intermolecular strategies.

Intramolecular Cyclization Pathways to Pyrrolidines

Intramolecular cyclization, a process where a single molecule folds and reacts with itself to form a ring, is a powerful and widely used strategy for pyrrolidine synthesis. These methods often offer good control over regioselectivity and can be adapted for stereoselective synthesis.

One common approach involves the cyclization of ω-aminoalkyl halides or sulfonates. For instance, a primary amine can be alkylated with a 1,4-dihalobutane derivative, followed by an intramolecular nucleophilic substitution to close the ring. A more contemporary example involves the Tf2O-promoted intramolecular Schmidt reaction of ω-azido carboxylic acids, which provides a route to 2-substituted pyrrolidines. organic-chemistry.org

Radical cyclizations have also proven effective. The use of a 4,4-di-tert-butylbiphenyl (B15328126) (DTBB) catalyzed lithiation to generate a functionalized intermediate from a chloroimine, which then undergoes intramolecular addition, represents a novel approach to the pyrrolidine ring. lookchem.com This method starts from simple carbonyl compounds and 3-chloropropylamine. lookchem.com

Another innovative intramolecular strategy is the ring contraction of pyridines. A photo-promoted reaction of pyridines with silylborane can yield pyrrolidine derivatives, offering a way to access these skeletons from readily available starting materials. nih.gov

The following table summarizes various intramolecular cyclization strategies for pyrrolidine synthesis.

Table 1: Selected Intramolecular Cyclization Strategies for Pyrrolidine Synthesis
Starting Materials Key Reagents/Conditions Product Type Reference
ω-Azido carboxylic acids Tf2O 2-Substituted pyrrolidines organic-chemistry.org
Chloroimines 4,4-di-tert-butylbiphenyl (DTBB) 2-Substituted pyrrolidines lookchem.com
Pyridines Silylborane, light Pyrrolidine derivatives nih.gov
1,5-Enenitriles Oxone, H2O Pyrrolidine-2,4-diones thieme-connect.com
N-protected γ-amino-α, β-unsaturated keto sulfones Acid or base 2,5-Disubstituted pyrrolidines researchgate.net

Intermolecular Annulation and Coupling Strategies

Intermolecular approaches involve the joining of two or more separate molecules to form the pyrrolidine ring. These methods are often valued for their convergence and ability to rapidly build molecular complexity.

A prominent example is the [3+2] cycloaddition reaction. This powerful strategy involves the reaction of a three-atom component (like an azomethine ylide) with a two-atom component (an alkene or alkyne). nih.gov The development of tunable [3+2] and [4+2] annulations allows for divergent access to either pyrrolidines or piperidines from common precursors by controlling the reaction conditions. nih.govrsc.org For instance, the coupling of alkenes with simple bifunctional reagents can be directed towards either a radical or polar cyclization pathway. nih.gov

Another intermolecular approach is the iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams. acs.org These ylides can then undergo subsequent regio- and diastereoselective dipolar cycloaddition reactions with electron-deficient alkenes to furnish structurally complex pyrrolidines. acs.org This method is notable for its ability to generate a wide range of highly substituted pyrrolidines. acs.org

A three-component domino process, triggered by a gold catalyst, provides a convergent route to the related pyrrolizine skeleton via a [3+2]-cycloaddition–enamine cyclization. acs.org While not directly yielding a simple pyrrolidine, this highlights the power of multicomponent strategies in constructing related heterocyclic systems.

Advanced Stereoselective and Enantioselective Synthetic Routes

For a chiral molecule like this compound, controlling the three-dimensional arrangement of atoms (stereochemistry) is paramount. Advanced synthetic methods have been developed to achieve high levels of stereoselectivity, leading to the desired enantiomer.

Chiral Auxiliary-Guided Transformations for Pyrrolidine Stereocenters

A classic and reliable method for controlling stereochemistry is the use of a chiral auxiliary. This is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is then removed.

For example, C2-symmetrical pyrrolidine derivatives have been employed as chiral auxiliaries in radical reactions to achieve high diastereoselectivities. capes.gov.br Another strategy involves the use of chiral sulfinimines. The diastereoselective Mannich reaction of the enolate of methyl acetate (B1210297) with a chiral sulfinimine, followed by an iodocyclization, forges the pyrrolidine ring in a stereoselective manner. nih.govacs.org

The synthesis of enantioenriched 2,2-disubstituted pyrrolidines has been achieved via a sequential asymmetric allylic alkylation of a benzyloxy imide, which establishes a stereogenic quaternary center, followed by a thermal ring contraction. nih.gov

Organocatalytic Asymmetric Syntheses of Pyrrolidine Frameworks

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. Proline and its derivatives are particularly prominent organocatalysts for the construction of chiral pyrrolidine frameworks. nih.gov

An organocatalytic asymmetric cascade reaction between N-tosyl aminomethyl enone and trans-α-cyano-α,β-unsaturated ketone, catalyzed by a cinchonidine-derived bifunctional amino-squaramide, yields highly substituted pyrrolidines with a stereogenic quaternary center at the 3-position in high enantio- and diastereoselectivities. nih.gov

Furthermore, transaminases, a class of enzymes, have been utilized in the stereoselective synthesis of 2-substituted chiral pyrrolidines from ω-chloroketones. acs.org This biocatalytic approach provides access to both enantiomers with high enantiomeric excess. acs.org

The following table highlights some organocatalytic approaches to chiral pyrrolidines.

Table 2: Selected Organocatalytic and Biocatalytic Syntheses of Chiral Pyrrolidines
Substrates Catalyst/Enzyme Key Features Reference
N-Tosyl aminomethyl enone and trans-α-cyano-α,β-unsaturated ketone Cinchonidine derived amino-squaramide Asymmetric cascade reaction, quaternary stereocenter nih.gov
ω-Chloroketones Transaminases Biocatalytic, access to both enantiomers acs.org

Metal-Catalyzed Enantioselective Cyclizations and Functionalizations

Transition metal catalysis offers a versatile and efficient platform for the enantioselective synthesis of pyrrolidines. These methods often involve the formation of chiral metal complexes that can induce high levels of stereocontrol.

A notable example is the metal-catalyzed [3+2] cycloaddition. The use of a silver(I) complex with a chiral ligand can facilitate the highly stereodivergent cycloaddition of iminoesters with α-substituted acrylates to produce optically enriched C4-ester-quaternary pyrrolidines. acs.org By carefully selecting the chiral ligand, either the endo or exo diastereomer can be obtained with high diastereo- and enantioselectivity. acs.org

Rhodium-catalyzed asymmetric C-H insertion reactions provide another powerful route. The use of a chiral rhodium catalyst can enable the intermolecular C-H amination of benzylic positions, followed by a second intramolecular C-H amination to construct 2,5-disubstituted pyrrolidines with high diastereoselectivity. nih.gov

Furthermore, the combination of a ruthenium catalyst for chain walking with a nickel catalyst for cross-coupling allows for the remote functionalization of ω-alkenyl ethers, providing a unique entry to functionalized vinyl species that could be precursors to substituted pyrrolidines. nih.gov Merged gold/organocatalysis has also emerged as a strategy for enantioselective transformations that are not achievable with a single catalytic system. rsc.org

Diastereomeric Resolution and Enantiomeric Enrichment Techniques

The synthesis of enantiomerically pure 2-substituted and 2,5-disubstituted pyrrolidines is a critical challenge in organic synthesis. While asymmetric synthesis provides direct access to chiral molecules, classical resolution and modern enantiomeric enrichment techniques remain indispensable tools.

Biocatalytic approaches have emerged as powerful methods for obtaining enantiopure N-heterocycles. For instance, the asymmetric synthesis of 2-substituted pyrrolidines has been achieved with high enantiomeric excess (up to >99.5%) using transaminases. nih.govnih.govresearchgate.net This enzymatic method starts from commercially available ω-chloroketones and allows for the production of both enantiomers by selecting the appropriate transaminase. nih.govnih.govresearchgate.net A notable example is the synthesis of (R)-2-(p-chlorophenyl)pyrrolidine on a 300 mg scale, which afforded an 84% isolated yield with an enantiomeric excess greater than 99.5%. nih.govnih.govresearchgate.net

Catalytic asymmetric C–H insertion reactions also offer a direct route to functionalized pyrrolidines. The use of rhodium(II) catalysts with donor-acceptor diazo precursors can lead to the formation of C2-symmetrical 2,5-disubstituted pyrrolidines with high enantio- and diastereocontrol. acs.org Furthermore, a double iridium-catalyzed branched-selective allylic substitution has been developed to access both enantiomers of a pyrrolidine precursor, highlighting the versatility of metal-catalyzed strategies. acs.org

Another strategy involves the use of chiral starting materials. For example, the reaction of a glycerol-derived bistriflate with an aminosulfone can produce 2,5-disubstituted pyrrolidines stereoselectively. acs.org Diastereoselective Mannich reactions followed by iodocyclization also provide a pathway to stereocontrolled pyrrolidine ring formation. acs.org

Protecting Group Chemistry in the Synthesis of this compound Derivatives

The pyrrolidine nitrogen, being a secondary amine, often requires protection to modulate its reactivity and prevent unwanted side reactions during synthetic transformations. The choice of the protecting group is crucial and depends on its stability under various reaction conditions and the ease of its selective removal.

N-Protection Strategies for Pyrrolidine Nitrogen (e.g., Carbamates)

Carbamates are among the most widely used protecting groups for the amine functionality in pyrrolidines and other nitrogen-containing compounds. masterorganicchemistry.com Their popularity stems from their ease of installation, stability to a broad range of non-acidic reaction conditions, and the availability of various removal protocols. masterorganicchemistry.com

The tert-butyloxycarbonyl (Boc) group is a classic and frequently employed carbamate (B1207046) protecting group. masterorganicchemistry.comnih.gov It is stable to nucleophilic reagents, basic hydrolysis, and hydrogenolysis. nih.gov The Boc group can be introduced by reacting the pyrrolidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). researchgate.net

Other N-alkoxycarbonyl groups, while less common than Boc, offer distinct advantages and have been increasingly explored. nih.govresearchgate.netnih.govacs.org These groups can be introduced in a single step by condensing O-substituted carbamates with 2,5-dimethoxytetrahydrofuran. nih.govresearchgate.netnih.govacs.org This method allows for the installation of various common amine protecting groups onto the pyrrolidine nitrogen. nih.govresearchgate.netnih.govacs.org The use of different N-alkoxycarbonyl groups provides a strategy for "orthogonal protection," where multiple protecting groups can be selectively removed in the presence of others. masterorganicchemistry.com For instance, the carboxybenzyl (Cbz) group is cleaved by hydrogenation, while the fluorenylmethyloxycarbonyl (Fmoc) group is labile to basic conditions. masterorganicchemistry.com This orthogonality is particularly valuable in complex, multi-step syntheses. masterorganicchemistry.com

Common Carbamate Protecting Groups for Pyrrolidine Nitrogen
Protecting GroupAbbreviationTypical Reagent for IntroductionCommon Deprotection Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Acidic conditions (e.g., TFA, HCl) masterorganicchemistry.comnih.gov
CarboxybenzylCbzBenzyl (B1604629) chloroformateCatalytic hydrogenation (e.g., Pd/C, H₂) masterorganicchemistry.com
FluorenylmethyloxycarbonylFmoc9-Fluorenylmethyl chloroformateBasic conditions (e.g., Piperidine) masterorganicchemistry.com

Selective Deprotection Protocols and Methodological Considerations

The selective removal of the protecting group is a critical step in any synthetic sequence. The choice of deprotection method must be compatible with other functional groups present in the molecule.

For the widely used N-Boc group, acidic conditions are the standard for deprotection. nih.gov Reagents such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent are commonly employed. masterorganicchemistry.comnih.gov However, milder and more selective methods have been developed. For instance, a mild method for the selective deprotection of the N-Boc group from a variety of substrates, including aliphatic and heterocyclic compounds, utilizes oxalyl chloride in methanol (B129727) at room temperature, affording yields up to 90%. nih.gov Another reported method involves the use of silica (B1680970) gel in refluxing toluene, which can deprotect N-Boc protected indoline (B122111) and benzylamine (B48309) in good yields (89% and 95%, respectively). jlu.edu.cnresearchgate.net Notably, this method does not cleave other carbamates like Cbz or Fmoc under the same conditions. jlu.edu.cn

Selective deprotection of N-Boc from certain N-heterocycles can also be achieved under basic conditions. A novel method using sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) at room temperature has been reported for the selective deprotection of N-Boc from imidazoles, benzimidazoles, and pyrazoles in good to excellent yields (75-98%). researchgate.netarkat-usa.org Importantly, primary Boc-protected amines and other N-Boc protected aromatic heterocycles like pyrrole (B145914) and indole (B1671886) remain intact under these conditions. researchgate.netarkat-usa.org

Modern Reaction Techniques in Pyrrolidine Synthesis

The field of organic synthesis is continually evolving, with the development of new reaction techniques that offer advantages in terms of efficiency, selectivity, and environmental impact.

Microwave-Assisted Synthetic Protocols for Pyrrolidine Derivatives

Microwave-assisted organic synthesis has gained significant traction as a powerful tool to accelerate chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. mdpi.comrsc.org

Comparison of Conventional vs. Microwave-Assisted Synthesis of a Pyrrolidine-Fused Chlorin Derivative
ParameterConventional HeatingMicrowave-Assisted SynthesisReference
Reaction Time8 hours4 hours mdpi.com
Yield50%41% mdpi.com

Base-Free Catalytic Wittig Reactions for Pyrrolidine-Containing Alkenes

The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds. nih.gov However, the classical Wittig reaction requires stoichiometric amounts of a phosphine (B1218219) reagent and a strong base, which can be a drawback in terms of atom economy and functional group tolerance. nih.gov The development of catalytic versions of the Wittig reaction, particularly those that operate under base-free conditions, represents a significant advancement.

A base-free catalytic Wittig reaction has been reported using tributylphosphine (B147548) (Bu₃P) as an organocatalyst. nih.gov This reaction proceeds through the initial Michael addition of the phosphine to an acceptor-substituted alkene, leading to the formation of an ylide that subsequently reacts with an aldehyde. nih.gov This methodology has been successfully applied to various maleates and fumarates, reacting with a range of aldehydes to produce alkenes in up to 95% isolated yield and with high E/Z-selectivities (up to 99:1). nih.gov

Furthermore, a catalytic enantioselective Wittig reaction has been developed for intramolecular cyclization, utilizing a chiral phosphine catalyst and microwave irradiation. nih.gov While this specific example did not involve a pyrrolidine-containing substrate, the principle can be extended to the synthesis of pyrrolidine-containing alkenes, offering a powerful tool for the construction of complex chiral molecules.

Mechanistic Investigations and Reactivity Studies of 2 Benzyl 2 Tert Butylpyrrolidine Frameworks

Exploration of Nucleophilic Substitution Reaction Mechanisms

Nucleophilic substitution reactions are a cornerstone of organic synthesis, and N-substituted pyrrolidines, including those with bulky substituents like the 2-benzyl-2-tert-butyl moiety, exhibit unique reactivity profiles in these transformations.

Aromatic Nucleophilic Substitution (SNAr) with N-Substituted Pyrrolidines

Aromatic nucleophilic substitution (SNAr) is a process where a nucleophile displaces a leaving group on an electron-deficient aromatic ring. masterorganicchemistry.com The reaction typically proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group is crucial for stabilizing this intermediate and accelerating the reaction. masterorganicchemistry.com

In the context of pyrrolidine (B122466) nucleophiles, studies have shown their efficacy in SNAr reactions. For instance, the reaction of pyrrolidine with activated thiophene (B33073) derivatives follows this stepwise pathway. researchgate.net The initial nucleophilic attack by the pyrrolidine nitrogen on the electron-deficient carbon of the aromatic ring is the first step. researchgate.net The rate and success of the reaction are heavily influenced by the nature of the substituents on the aromatic ring and the solvent. researchgate.netpsu.edu

The conformation of the pyrrolidine ring can also play a significant role. The difference in reactivity and catalytic behavior between pyrrolidine and piperidine (B6355638) in SNAr reactions with 2-methoxy-3-nitrothiophene (B1314167) has been attributed to conformational effects in the transition state during the departure of the leaving group. rsc.org While the reaction with piperidine is base-catalyzed, the corresponding reaction with pyrrolidine is not, highlighting subtle mechanistic differences dictated by the nucleophile's structure. psu.edursc.org

Reactant 1NucleophileKey FeatureMechanism
Activated ThiophenePyrrolidineStepwise reactionAddition-Elimination (SNAr) researchgate.net
2-methoxy-3-nitrothiophenePyrrolidineNot base-catalyzedSNAr psu.edursc.org
2-methoxy-3-nitrothiophenePiperidineBase-catalyzedSNAr psu.edursc.org

Role of Quaternary Ammonium (B1175870) Intermediates in Pyrrolidine Reactivity

When N-substituted pyrrolidines participate in SNAr reactions, the initial addition product is a quaternary ammonium salt, which serves as a key intermediate. The fate of this intermediate can dictate the final product distribution. For example, in the reaction of p-chloronitrobenzene with N-substituted pyrrolidines under high pressure, the formation of a quaternary ammonium salt is followed by either dealkylation or ring-opening of the pyrrolidine moiety. capes.gov.br

Radical-Mediated Transformations Involving Pyrrolidine Derivatives

The chemistry of nitrogen-centered radicals (NCRs) has gained significant traction, offering powerful methods for C-N bond formation and other complex molecular constructions. researchgate.netnih.gov

Generation and Reactivity of Nitrogen-Centered Radicals in Pyrrolidine Systems

Nitrogen-centered radicals are highly reactive intermediates that can be generated through various methods, including homolytic cleavage of N-X bonds (where X is a halogen, nitrogen, or oxygen), as well as reductive or oxidative single-electron transfer (SET) processes. acs.orgnih.gov Photoredox catalysis, in particular, has emerged as a mild and efficient way to generate NCRs from precursors like N-aminopyridinium salts. nih.govacs.org

Once generated, these radicals exhibit diverse reactivity. They readily add to π-systems like alkenes and arenes, a characteristic that distinguishes them from alkoxyl radicals which often favor hydrogen atom abstraction (HAT). acs.org This reactivity can be harnessed for the synthesis of N-heterocycles. For example, a radical [3+2] annulation using N-allyl-N-chlorotosylamides can produce functionalized pyrrolidines. acs.org The process involves the generation of a sulfonamidyl radical, its intermolecular addition to an alkene, and a subsequent cyclization. acs.org The reactivity of NCRs allows for the construction of pyrrolidine rings and other nitrogen-containing heterocycles. acs.orgstrath.ac.uk

Methods for generating these radicals include:

Homolytic cleavage of weak N-X bonds using UV light. acs.org

Reductive SET from a donor (like a photocatalyst) to an N-X bond. acs.orgacs.org

Oxidative generation from precursor amines using a copper catalyst. nih.gov

The specific substitution on the pyrrolidine can influence the stability and subsequent reaction pathways of the nitrogen-centered radical. The steric bulk at the C2 position in a 2-benzyl-2-tert-butylpyrrolidine framework could direct the regioselectivity of intermolecular additions or influence the conformational preferences in intramolecular cyclization reactions.

Radical PrecursorGeneration MethodKey ReactivityProduct Type
N-Aminopyridinium SaltsPhotoredox Catalysis (SET) acs.orgAddition to arenes acs.orgAmidated arenes acs.org
N-HaloimidesRadical Initiator (e.g., Et3B) acs.org[3+2] Annulation with alkenes acs.orgFunctionalized Pyrrolidines acs.org
Amine DerivativesCopper Catalysis nih.govC-H Amination, Cyclization nih.govN-Heterocycles nih.gov

Organocatalytic Reaction Pathways

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool in synthesis, particularly for the construction of chiral molecules. Pyrrolidine derivatives are prominent organocatalysts, often operating via enamine or iminium ion intermediates.

Stereoselective Allylic Alkylation Reactions of Pyrrolidine-Containing Substrates

Asymmetric allylic alkylation is a fundamental C-C bond-forming reaction. While traditionally dominated by transition-metal catalysis, organocatalytic versions have been developed. Pyrrolidine can be used as a catalyst in the direct allylic alkylation of aldehydes and ketones. nih.govorganic-chemistry.org This dual catalytic system, often involving a transition metal like palladium and the pyrrolidine organocatalyst, generates a nucleophilic enamine in situ from the carbonyl compound. organic-chemistry.org This enamine then reacts with an electrophilic π-allyl-metal complex. organic-chemistry.org

Furthermore, pyrrolidine-containing substrates themselves can undergo stereoselective alkylation. The asymmetric allylation of 1-pyrroline-5-carboxylic esters has been achieved with high enantioselectivity using a dual Pd/Cu catalyst system. nih.gov Mechanistic studies suggest that the nucleophilic attack is the enantiodetermining step and that the high selectivity arises from the cooperation between a chiral N-metalated azomethine ylide and a π-allylpalladium complex. nih.gov The steric and electronic properties of both the substrate and the electrophile are critical for achieving high yields and selectivities. nih.gov The presence of a bulky 2-benzyl-2-tert-butyl substitution pattern on the pyrrolidine ring would be expected to exert significant stereocontrol in such reactions, directing the approach of the electrophile to create specific stereoisomers.

Reaction TypeCatalysisSubstrate ExampleKey Intermediate
Direct α-Allylic AlkylationDual Palladium/Pyrrolidine organic-chemistry.orgAldehydes, KetonesEnamine organic-chemistry.org
Asymmetric AllylationDual Pd/Cu nih.gov1-Pyrroline-5-carboxylic estersN-metalated azomethine ylide nih.gov
Direct Allylic AlkylationDual Platinum/Pyrrolidine nih.govAllylic alcoholsEnamine nih.gov

Mechanistic Insights into Asymmetric Induction in Catalytic Processes

While specific mechanistic studies detailing the role of this compound in asymmetric induction are not extensively documented in peer-reviewed literature, insights can be drawn from the well-established principles of proline- and pyrrolidine-based organocatalysis. The presence of two distinct and bulky substituents at the C2 position—a benzyl (B1604629) group and a tert-butyl group—is expected to create a highly defined and sterically hindered chiral environment around the nitrogen atom. This steric crowding is a key factor in achieving high levels of stereocontrol in catalytic transformations.

In analogous proline-catalyzed reactions, the catalytic cycle often proceeds through the formation of an enamine or iminium ion intermediate. The stereochemical outcome of the reaction is then determined by the facial selectivity of the subsequent attack by a nucleophile or electrophile. In the case of a 2,2-disubstituted pyrrolidine catalyst like this compound, the bulky substituents would effectively block one face of the reactive intermediate, thereby directing the incoming reactant to the opposite, less hindered face.

Computational studies on pyrrolidine-based catalysts with bulky substituents have shown that these groups play a crucial role in the transition state geometry. rsc.org The bulky groups can influence the orientation of the substrates and stabilize the transition state through non-covalent interactions, leading to a lower activation energy for the formation of one enantiomer over the other. rsc.org For instance, in a Michael addition reaction, the catalyst forms an enamine with a donor molecule, and the bulky substituents on the pyrrolidine ring dictate the trajectory of the acceptor molecule, resulting in a highly enantioselective carbon-carbon bond formation. pusan.ac.kr The interplay between the electronic effects of the substituents and the steric hindrance they impose is critical for high catalytic activity and stereoselectivity. pusan.ac.kr

Dehydrogenation and Aromatization Reactions to Pyrrole (B145914) Analogues

The transformation of pyrrolidines into their corresponding aromatic pyrrole counterparts is a valuable synthetic strategy, as it allows for the late-stage introduction of an aromatic ring system. Pyrroles are important structural motifs in a wide range of biologically active compounds and materials. nih.gov The direct dehydrogenation of pyrrolidines, however, can be challenging due to the stability of the saturated ring and the potential for catalyst poisoning by the basic nitrogen atom. nih.gov

Recent advancements have demonstrated the feasibility of dehydrogenating a variety of substituted pyrrolidines. A notable method involves the use of a borane (B79455) catalyst, specifically tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), in the presence of a hydrogen acceptor. nih.gov This catalytic system has been shown to be effective for the dehydrogenation of N-alkyl and N-aryl pyrrolidines, including those with substitution at the C2 position. nih.gov

The proposed mechanism for this transformation involves a series of hydride transfer steps. Initially, the borane abstracts a hydride from the α-position of the pyrrolidine ring to form a dihydropyrrole intermediate. nih.gov This intermediate is then trapped by the borane, and a second hydride abstraction event, facilitated by a hydrogen acceptor, leads to the formation of the aromatic pyrrole. nih.gov The use of an alkene as the hydrogen acceptor is crucial for regenerating the active borane catalyst. nih.gov

While specific data for the dehydrogenation of this compound is not explicitly reported, the scope of the B(C6F5)3-catalyzed reaction suggests its potential applicability. The reaction conditions are generally tolerant of various functional groups and substitution patterns on the pyrrolidine ring.

Substrate (Pyrrolidine)Catalyst SystemProduct (Pyrrole)Yield (%)Reference
N-PhenylpyrrolidineB(C6F5)3, Trimethyl(2-methylallyl)silaneN-Phenylpyrrole79 nih.gov
N-MethylpyrrolidineB(C6F5)3, IsopreneN-MethylpyrroleData not available nih.gov
2-Methyl-N-phenylpyrrolidineB(C6F5)3, Trimethyl(2-methylallyl)silane2-Methyl-N-phenylpyrroleData not available nih.gov

Historically, the catalytic dehydrogenation of pyrrolidine to pyrrole has also been achieved using palladium-based catalysts at elevated temperatures. For instance, passing pyrrolidine vapor with hydrogen over a palladium on silica (B1680970) gel catalyst has been patented for this transformation. google.com

An alternative approach to the aromatization of pyrrolidine frameworks is through a cascade β-functionalization/aromatization reaction. This method allows for the direct synthesis of β-substituted pyrroles from N-arylpyrrolidines. acs.org The reaction is initiated by a hydride transfer and proceeds through a double hydride transfer mechanism. acs.org

Theoretical and Computational Chemistry Approaches to 2 Benzyl 2 Tert Butylpyrrolidine

Quantum Chemical Methods (e.g., Density Functional Theory) for Molecular Description

Quantum chemical methods, with Density Functional Theory (DFT) at the forefront, have become indispensable tools for the detailed description of molecular systems. These methods allow for the accurate calculation of electronic structure, molecular geometry, and various spectroscopic parameters, providing insights that are often complementary to experimental data.

Geometry Optimization and Electronic Structure Calculation of Pyrrolidine (B122466) Derivatives

The first step in the computational investigation of a molecule like 2-benzyl-2-tert-butylpyrrolidine is the determination of its most stable three-dimensional structure through geometry optimization. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-31G* or larger), the potential energy surface of the molecule is explored to find the minimum energy conformation. arabjchem.org For substituted pyrrolidines, this process involves the careful consideration of the ring puckering and the orientation of the substituents.

The electronic structure of pyrrolidine derivatives, including the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), can be elucidated through these calculations. arabjchem.org These parameters are crucial for understanding the molecule's reactivity, with the HOMO energy correlating with the ability to donate electrons and the LUMO energy with the ability to accept electrons. For instance, in a study of various substituted pyrrolidinones, DFT calculations were employed to determine their electronic properties and thermodynamic parameters. arabjchem.org While specific data for this compound is not available, the general principles of these calculations on related structures provide a robust framework for its theoretical investigation. arabjchem.orgnih.gov

Table 1: Illustrative Geometrical Parameters of a Substituted Pyrrolidine Ring (from related studies)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-N1.47
C-C (ring)1.54
N-C-C104-108
C-N-C108-112
Ring PuckeringVaries

Note: The values in this table are representative and are based on general findings for substituted pyrrolidines. Actual values for this compound would require specific DFT calculations.

Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

A significant advantage of quantum chemical calculations is the ability to predict various spectroscopic parameters, which can aid in the identification and characterization of compounds.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using DFT, often employing the Gauge-Including Atomic Orbital (GIAO) method, has become a standard practice. nih.govresearchgate.netnih.gov By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts for ¹H and ¹³C can be obtained. While the accuracy of these predictions can be lower for open-shell (paramagnetic) molecules, for closed-shell systems like this compound, a good correlation between calculated and experimental spectra is generally expected. nih.gov Machine learning techniques are also emerging to enhance the accuracy of these predictions. d-nb.info

IR Spectroscopy: The vibrational frequencies of a molecule can be computed from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the peaks in an infrared (IR) spectrum. DFT calculations can provide a theoretical IR spectrum, which, after appropriate scaling of the frequencies to account for anharmonicity and other systematic errors, can be compared with experimental data to identify characteristic vibrational modes of the pyrrolidine ring and its substituents. arxiv.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. arxiv.org These calculations can help in understanding the electronic transitions within the molecule, such as those involving the aromatic benzyl (B1604629) group.

Table 2: Illustrative Predicted Spectroscopic Data for a Substituted Pyrrolidine (Conceptual)

SpectroscopyParameterPredicted Value
¹³C NMRChemical Shift (Cα)~60-70 ppm
¹H NMRChemical Shift (Hα)~3.0-4.0 ppm
IRC-N Stretch~1100-1200 cm⁻¹
UV-Visλmax~260 nm (due to benzyl group)

Note: These are hypothetical values for illustrative purposes. Accurate predictions require specific calculations for this compound.

Mechanistic Insights from Computational Reaction Pathway Studies

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering a level of detail that is often inaccessible through experimental means alone. By mapping out reaction pathways, identifying intermediates and transition states, and calculating their relative energies, a comprehensive understanding of a reaction's feasibility and selectivity can be achieved.

Analysis of Iminium Ion Intermediates and their Stability in Pyrrolidine Systems

Pyrrolidine derivatives are frequently used as organocatalysts, where they often react with carbonyl compounds to form key iminium ion intermediates. The stability of these iminium ions is a critical factor in determining the course and efficiency of the catalytic cycle.

Computational studies, primarily using DFT methods like M06-2X, have been instrumental in examining the relative stability of various pyrrolidine-derived iminium ions. acs.orgnih.gov These studies involve calculating the energies of the iminium ions and comparing them to the energies of the starting materials and products. For instance, the effect of substituents on the pyrrolidine ring on the stability of the corresponding iminium ion can be systematically evaluated. A computational study on the stability of pyrrolidine-derived iminium ions used 2-tert-butylpyrrolidine (B182177) as a model for a chiral pyrrolidine with a bulky nonpolar group at the 2-position. acs.org The findings from such studies are crucial for designing more efficient and selective organocatalysts. The steric and electronic properties of the benzyl and tert-butyl groups in this compound would significantly influence the stability and reactivity of its corresponding iminium ion.

Elucidation of Transition States and Energetics of Pyrrolidine Transformations

Understanding the transformation of pyrrolidine derivatives requires the identification and characterization of the transition states that connect reactants, intermediates, and products along a reaction coordinate. A transition state is a first-order saddle point on the potential energy surface, and its energy determines the activation barrier of the reaction.

Computational methods allow for the location of transition state structures and the calculation of their energies. acs.orgacs.org This information is vital for predicting reaction rates and understanding the factors that control the stereochemical outcome of a reaction. For example, in the context of pyrrolidine chemistry, computational studies can elucidate the transition states involved in ring-opening reactions, nucleophilic additions, or cycloadditions. rsc.org By comparing the energies of different possible transition states, the preferred reaction pathway can be determined. For this compound, computational analysis of transition states would be essential to predict its behavior in various chemical transformations.

Conformational Analysis and Steric Hindrance Effects of tert-butyl Substituents

The conformational flexibility of the five-membered pyrrolidine ring, which typically exists in envelope or twist conformations, is significantly influenced by the nature and position of its substituents. The presence of a bulky tert-butyl group, in particular, can have profound effects on the conformational preferences and reactivity of the molecule due to steric hindrance.

Computational methods are exceptionally well-suited for performing detailed conformational analyses. By systematically rotating around single bonds and exploring the different puckering modes of the pyrrolidine ring, a comprehensive map of the conformational landscape can be generated. The relative energies of the different conformers can then be calculated to determine the most stable structures.

The tert-butyl group, due to its large size, generally prefers to occupy a pseudo-equatorial position to minimize steric strain. rsc.org In the case of this compound, the geminal disubstitution at the C2 position introduces significant steric congestion. A computational conformational analysis would be crucial to determine the preferred orientation of both the benzyl and tert-butyl groups and to understand how this steric hindrance might affect the accessibility of the nitrogen lone pair for reactions or the approach of other reagents. Studies on other cyclic systems have shown that bulky substituents can dramatically alter conformational equilibria and even lead to unexpected axial preferences under certain circumstances. rsc.org The interplay between the steric demands of the tert-butyl and benzyl groups will undoubtedly dictate the dominant conformation and, consequently, the chemical behavior of this compound.

Influence of Bulky Groups on Pyrrolidine Ring Conformation and Reactivity

The pyrrolidine ring, a five-membered saturated heterocycle, is not planar. It adopts puckered conformations to relieve torsional strain, a characteristic that is fundamental to its chemical and biological function. nih.govbeilstein-journals.org The conformational landscape of the pyrrolidine ring is often described by a process of pseudorotation, where the ring dynamically shifts between various envelope and twist forms. In an unsubstituted pyrrolidine, theoretical studies using ab initio methods have determined that a conformation where the nitrogen's hydrogen atom is in a pseudo-equatorial position is the most stable. acs.org

The introduction of substituents onto the ring dramatically influences this conformational preference. When bulky groups such as benzyl and tert-butyl are attached to the same carbon atom, as in this compound, the steric demands become the paramount factor in determining the ring's structure and its subsequent reactivity. The presence of a stereogenic quaternary center at the C2 position introduces significant steric strain that the ring must accommodate. nih.govnih.gov

Pyrrolidine Ring Pucker

The conformation of the pyrrolidine ring can be precisely described by its puckering. The five-membered ring is known to exhibit two predominant, non-planar pucker modes, often referred to as envelope (with one atom out of the plane of the other four) and twist (with two atoms displaced on opposite sides of a plane). nih.gov The specific conformation adopted is highly sensitive to the nature and position of substituents. nih.gov Generally, bulky substituents will orient themselves to minimize steric interactions, strongly favoring pseudo-equatorial positions to avoid unfavorable energetic clashes. researchgate.net

In the case of this compound, the geminal disubstitution at C2 creates a sterically crowded environment. To alleviate the strain caused by the proximity of the large benzyl and even larger tert-butyl groups, the pyrrolidine ring is expected to adopt a highly constrained conformation. Computational models suggest that such steric crowding forces the ring into a pucker that maximizes the distance between the bulky substituents and the remaining ring atoms. This is most effectively achieved through an envelope conformation where the C2 carbon is the out-of-plane atom. This arrangement directs the benzyl and tert-butyl groups away from the rest of the ring, thus minimizing destabilizing steric repulsions.

Table 1: Conceptual Conformational Parameters of Substituted Pyrrolidine Rings This interactive table illustrates the predicted conformational changes based on established principles of steric influence.

CompoundDominant Conformation TypeKey FeaturePredicted Relative Energy
PyrrolidineTwist/Envelope EquilibriumN-H pseudo-equatorial is favored acs.orgLowest
2-tert-ButylpyrrolidineC2-exo Envelopetert-Butyl group in a pseudo-equatorial position to reduce strain.Higher
This compoundHighly constrained C2-out-of-plane EnvelopeBoth bulky groups are moved away from the ring to minimize severe steric clash.Highest

Influence on Reactivity

The primary site for reactions such as alkylation and protonation in pyrrolidine is the nitrogen atom, whose reactivity is governed by the accessibility of its lone pair of electrons. The presence of bulky substituents, particularly at the adjacent C2 position, can dramatically influence the nitrogen's basicity and nucleophilicity through steric hindrance. nih.gov

In this compound, the voluminous benzyl and tert-butyl groups create a significant steric shield around the nitrogen atom. This steric congestion impedes the approach of electrophiles and even protons, thereby reducing the nitrogen's effective nucleophilicity and basicity. While substituents at C2 are known to shift the basicity of the pyrrolidine scaffold, the overwhelming steric effect in this highly substituted molecule is the dominant factor governing its reactivity. nih.gov Studies on other sterically hindered aromatic and heterocyclic compounds confirm that bulky groups can significantly reduce reaction rates by physically blocking the reaction center. numberanalytics.comresearchgate.net The consequence is a molecule that is far less reactive at the nitrogen atom compared to unsubstituted or less sterically encumbered pyrrolidines.

Table 2: Predicted Influence of C2-Substituents on Pyrrolidine Reactivity This interactive table provides a qualitative comparison of reactivity based on steric principles.

CompoundSteric Hindrance at NitrogenPredicted Relative Nucleophilicity
PyrrolidineLowHigh
2-tert-ButylpyrrolidineModerateMedium
This compoundSevereLow

Advanced Applications of 2 Benzyl 2 Tert Butylpyrrolidine As a Key Synthetic Intermediate

Building Block for Complex Organic Scaffolds

Precursor in the Synthesis of Diverse Pyrrolidine-Based Analogues

No specific data was found on the use of 2-Benzyl-2-tert-butylpyrrolidine as a precursor for other pyrrolidine-based analogues. General methods for creating pyrrolidine (B122466) analogues often start from different precursors, such as cyclic nitrones or L-proline.

Strategic Component in the Construction of Fused and Bridged Nitrogen Heterocycles

There is no available research detailing the use of this compound in the construction of fused or bridged nitrogen heterocycles. Synthetic strategies for such structures, like furopyrimidines or diazocines, originate from different starting materials.

Chiral Element in Asymmetric Catalysis and Synthesis

Role as a Chiral Scaffold for Ligand Design in Metal Catalysis

While chiral scaffolds are crucial in ligand design, no literature specifically mentions this compound for this purpose. The design of chiral ligands often involves other heterocyclic scaffolds like piperidine (B6355638).

Implementation as a Stereodirecting Group in Enantioselective Organic Reactions

No published findings demonstrate the implementation of this compound as a stereodirecting group in enantioselective reactions.

Contribution to the Development of Novel Molecular Entities

There is no specific information linking this compound to the development of new molecular entities. Research in this area often focuses on the broader N-benzyl piperidine and pyrrolidine motifs as versatile tools in drug discovery.

Q & A

What are the optimized synthetic routes for 2-Benzyl-2-tert-butylpyrrolidine, and how do reaction conditions influence yield and stereoselectivity?

Level : Basic
Methodological Answer :
Synthesis typically involves nucleophilic substitution or catalytic hydrogenation. Key factors include:

  • Catalyst selection : Palladium or nickel catalysts for hydrogenation impact stereoselectivity.
  • Temperature : Elevated temperatures (80–120°C) improve reaction rates but may reduce enantiomeric excess.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.
  • Steric effects : The tert-butyl group necessitates bulky ligands (e.g., Josiphos) to mitigate steric hindrance.
    Analytical techniques like chiral HPLC should confirm stereochemical outcomes.

What spectroscopic techniques are most effective for characterizing this compound?

Level : Basic
Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify substituent positions and confirm stereochemistry. NOESY can resolve spatial proximity of benzyl and tert-butyl groups.
  • IR : C-N stretching (~1,200 cm1^{-1}) and aromatic C-H bending (~700 cm1^{-1}) validate functional groups.
  • Mass Spectrometry (HRMS) : Molecular ion peaks and fragmentation patterns confirm molecular weight and structural integrity.
  • X-ray Crystallography : Resolves absolute configuration and conformational rigidity .

How can computational modeling predict the reactivity of this compound in catalytic systems?

Level : Advanced
Methodological Answer :

  • Density Functional Theory (DFT) : Calculates activation energies for proposed reaction pathways (e.g., hydrogenation transition states).
  • Molecular Dynamics (MD) : Simulates solvent effects and steric interactions in catalytic pockets.
  • Docking Studies : Predicts binding affinities in enzyme-mediated reactions.
    Validation requires cross-referencing computational results with experimental kinetics (e.g., Eyring plots) .

What strategies resolve contradictions in reported biological activities of this compound derivatives?

Level : Advanced
Methodological Answer :

  • Systematic Meta-Analysis : Compare datasets across studies, focusing on variables like purity (>98%), solvent choice, and assay protocols.
  • Control Experiments : Replicate studies under standardized conditions (e.g., fixed pH, temperature).
  • Structural Elucidation : Use X-ray or NMR to confirm derivative structures, ruling out regioisomeric impurities.
  • Computational Validation : Apply QSAR models to reconcile divergent bioactivity trends .

What are the key considerations for designing enantioselective syntheses of this compound?

Level : Basic
Methodological Answer :

  • Chiral Catalysts : Use asymmetric catalysts (e.g., BINAP-metal complexes) to induce stereocenter formation.
  • Solvent Optimization : Non-polar solvents (toluene) enhance enantioselectivity in hydrogenation.
  • Additives : Chiral amines or Lewis acids (e.g., ZnEt2_2) improve catalyst turnover.
    Monitor enantiomeric excess via chiral GC or HPLC.

How do steric effects of the tert-butyl group influence the compound's conformational dynamics?

Level : Advanced
Methodological Answer :

  • Variable-Temperature NMR (VT-NMR) : Detects restricted rotation of the tert-butyl group at low temperatures.
  • X-ray Crystallography : Reveals gauche or anti-periplanar conformations in the solid state.
  • Computational Analysis : MD simulations quantify rotational barriers (ΔG‡) and predict solvent-dependent conformational equilibria .

What are standard protocols for handling and storing this compound to ensure stability?

Level : Basic
Methodological Answer :

  • Storage : Under inert atmosphere (argon) at –20°C to prevent oxidation.
  • Handling : Use gloveboxes for air-sensitive reactions; avoid prolonged exposure to moisture.
  • Degradation Monitoring : Regular HPLC analysis to detect hydrolyzed byproducts (e.g., pyrrolidinone derivatives) .

How to design structure-activity relationship (SAR) studies for this compound derivatives?

Level : Advanced
Methodological Answer :

  • Substituent Variation : Systematically modify benzyl (e.g., electron-withdrawing groups) and tert-butyl (e.g., cyclopropyl analogs) moieties.
  • Bioassay Design : Use orthogonal assays (e.g., enzymatic inhibition, cell viability) to correlate structural changes with activity.
  • Multivariate Analysis : Apply Principal Component Analysis (PCA) to identify critical physicochemical parameters (ClogP, polar surface area) .

What chromatographic methods are optimal for purifying this compound?

Level : Basic
Methodological Answer :

  • Flash Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) resolve closely related impurities.
  • Chiral Separation : Polysaccharide-based columns (e.g., Chiralpak IA) for enantiomer resolution.

How to validate contradictory results in catalytic applications of this compound?

Level : Advanced
Methodological Answer :

  • Reproducibility Protocols : Independent replication across labs with shared reagent batches.
  • Advanced Characterization : In-situ FTIR or Raman spectroscopy monitors reaction intermediates.
  • Cross-Method Validation : Compare heterogeneous vs. homogeneous catalytic systems to isolate confounding variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.